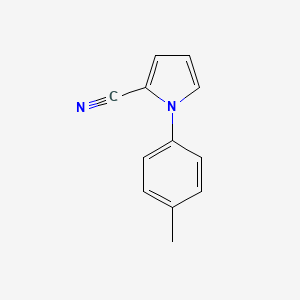

1-(4-Methylphenyl)pyrrole-2-carbonitrile

Vue d'ensemble

Description

1-(4-Methylphenyl)pyrrole-2-carbonitrile , also known by its chemical formula C<sub>5</sub>H<sub>4</sub>N<sub>2</sub> , is a heterocyclic compound. Its molecular weight is approximately 92.10 g/mol . The compound features a pyrrole ring with a cyano group (carbonitrile) attached at position 2. The methyl group on the phenyl ring contributes to its structural diversity.

Synthesis Analysis

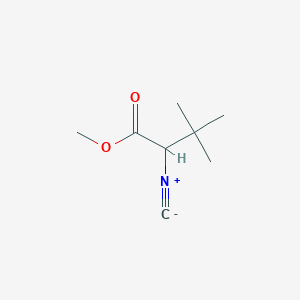

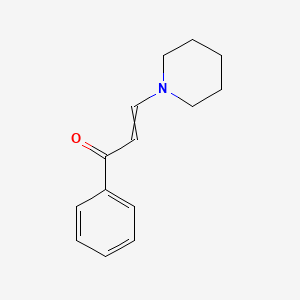

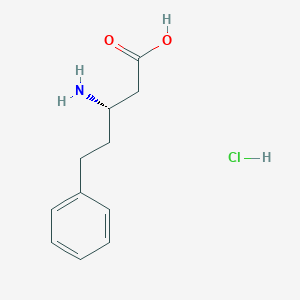

The synthesis of 1-(4-Methylphenyl)pyrrole-2-carbonitrile involves various methods, including cyclization reactions. One common approach is the reaction of an appropriate substituted aniline with a cyanoacetic acid derivative. Further optimization and modification of synthetic routes are essential for efficient production.

Molecular Structure Analysis

The compound’s molecular structure consists of a five-membered pyrrole ring fused with a phenyl group. The cyano group (CN) at position 2 enhances its reactivity. The methyl substitution on the phenyl ring influences its electronic properties and steric effects.

Chemical Reactions Analysis

- Nucleophilic Substitution : The cyano group can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.

- Arylation : The phenyl ring allows for arylation reactions, enabling the attachment of diverse substituents.

- Cyclization : The pyrrole ring can participate in cyclization reactions, yielding fused heterocyclic compounds.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around 92-94°C .

- Refractive Index : The refractive index at 20°C is approximately 1.5513 .

- Density : It has a density of 1.081 g/mL at 25°C .

Applications De Recherche Scientifique

Corrosion Inhibition

1-(4-Methylphenyl)pyrrole-2-carbonitrile and similar compounds have been studied for their potential as corrosion inhibitors. For instance, derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion in acidic environments, such as 1 M HCl. These compounds act by adsorbing onto the metal surface, thereby preventing corrosion. Their efficiency increases with concentration, and they are primarily anodic type inhibitors. This was demonstrated through various experimental and theoretical methods, including polarization studies and scanning electron microscopy (SEM) (Verma et al., 2015).

Catalysis in Organic Synthesis

Pyrrole carbonitriles, including 1-(4-Methylphenyl)pyrrole-2-carbonitrile, have been used in the synthesis of organometallic catalysts. For example, a study focused on creating a highly active palladium catalyst for Suzuki-type C−C coupling using a bis(oxazolinyl)pyrrole derivative, showcasing the utility of pyrrole carbonitriles in facilitating important chemical reactions (Mazet & Gade, 2001).

Antimicrobial Applications

Certain pyrrole carbonitriles have been synthesized and evaluated for their antimicrobial properties. These compounds, including 2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles, have shown potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).

Safety And Hazards

- Hazard Statements : The compound poses risks related to oral toxicity (H302 + H312 + H332), eye damage (H318), and skin irritation (H315).

- Precautionary Measures : Handle with care, wear appropriate personal protective equipment, and avoid inhalation or skin contact.

Orientations Futures

- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structure-Activity Relationship (SAR) : Systematically evaluate analogs to understand their effects.

Propriétés

IUPAC Name |

1-(4-methylphenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFPSMFKRRQDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383946 | |

| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)pyrrole-2-carbonitrile | |

CAS RN |

35524-48-2 | |

| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

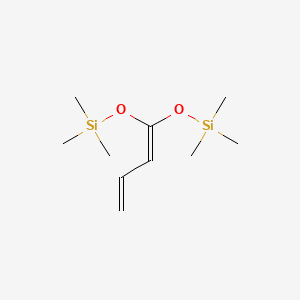

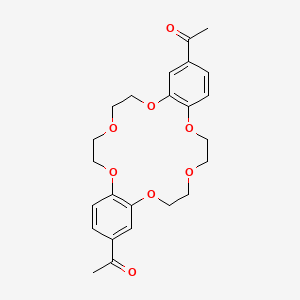

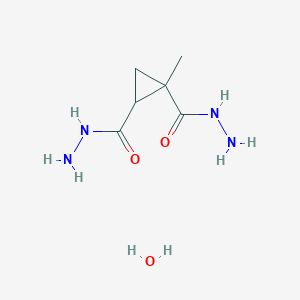

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)

![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)

![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)

![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)